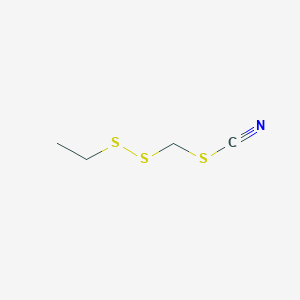
Urea, N'-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- is a synthetic organic compound that belongs to the class of substituted ureas This compound is characterized by the presence of a urea moiety substituted with 3,4-dichlorophenyl, 2-hydroxyethyl, and 2-methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- typically involves the reaction of 3,4-dichloroaniline, 2-hydroxyethylamine, and 2-methylaniline with a suitable isocyanate or carbodiimide. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature and pressure, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production capacity. The process typically includes steps such as mixing, reaction, purification, and isolation of the final product.
化学反応の分析
Types of Reactions
Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs.
Materials Science: Utilization in the synthesis of polymers and advanced materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
作用機序
The mechanism of action of Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
- Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-phenyl-
- Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(4-methylphenyl)-
Uniqueness
Compared to similar compounds, Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- is unique due to the specific substitution pattern on the phenyl rings. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
特性
CAS番号 |
61293-80-9 |
|---|---|
分子式 |
C16H16Cl2N2O2 |
分子量 |
339.2 g/mol |
IUPAC名 |
3-(3,4-dichlorophenyl)-1-(2-hydroxyethyl)-1-(2-methylphenyl)urea |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-11-4-2-3-5-15(11)20(8-9-21)16(22)19-12-6-7-13(17)14(18)10-12/h2-7,10,21H,8-9H2,1H3,(H,19,22) |
InChIキー |
JAQGNMGINIWEIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N(CCO)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


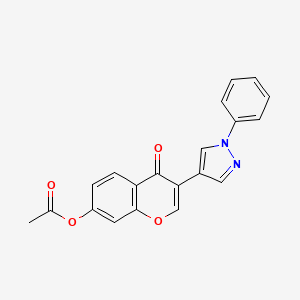
![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)
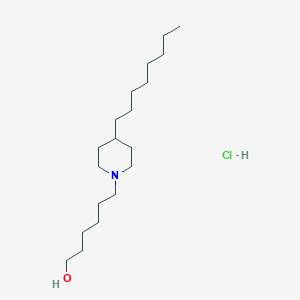
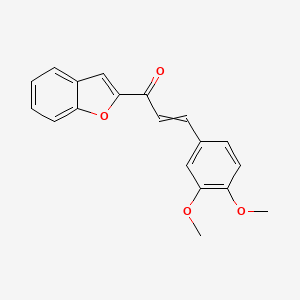
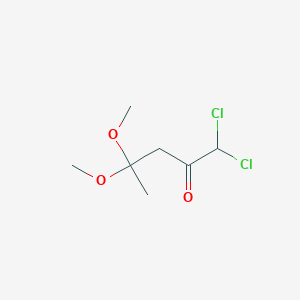
methyl}(ethoxymethoxy)oxophosphanium](/img/structure/B14592358.png)
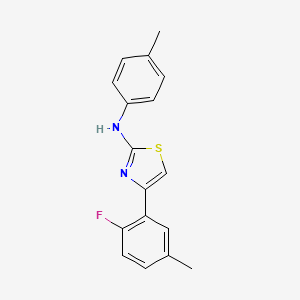
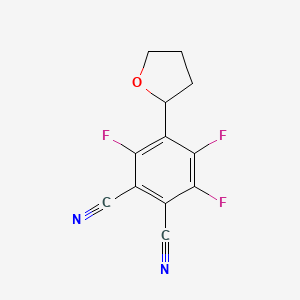
![Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]-](/img/structure/B14592372.png)
![3-(Methylsulfanyl)-3-{[2-(methylsulfanyl)ethyl]amino}-1-phenylprop-2-EN-1-one](/img/structure/B14592376.png)
![3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14592380.png)
![3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid](/img/structure/B14592385.png)
![Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-](/img/structure/B14592389.png)
